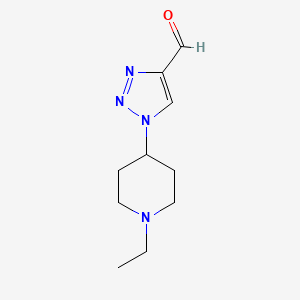

1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

説明

1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carbaldehyde group at position 4 and a 1-ethylpiperidin-4-yl moiety at position 1.

特性

IUPAC Name |

1-(1-ethylpiperidin-4-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFQOLZGBWXDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2C=C(N=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

化学反応の分析

1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles .

科学的研究の応用

Biological Activities

Research has indicated that compounds containing triazole moieties exhibit a range of biological activities. Specifically, 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has shown:

- Antimicrobial Properties : Studies suggest that triazoles can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

- Antitumor Activity : Preliminary investigations indicate potential efficacy against certain cancer cell lines, suggesting a role in cancer therapy development.

Medicinal Chemistry Applications

In medicinal chemistry, this compound can serve as a building block for designing new pharmaceuticals. Its unique structure allows for modifications that can enhance its biological activity or selectivity. Some notable applications include:

- Drug Development : The compound's ability to act on specific biological targets makes it a candidate for further development into drugs aimed at treating infections or cancer.

- Chemical Probes : It can be utilized as a chemical probe in biological studies to elucidate mechanisms of action of related compounds.

Materials Science Applications

The structural properties of 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde also lend themselves to applications in materials science:

- Polymer Chemistry : Its reactive aldehyde group can be used in polymerization reactions to create novel materials with desired properties.

- Coatings and Adhesives : The compound may find use in formulating coatings or adhesives that require specific chemical interactions for enhanced performance.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of triazoles exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy.

Case Study 2: Antitumor Activity

Research conducted on triazole derivatives indicated that compounds similar to 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde showed promise in inhibiting the proliferation of breast cancer cells. Further investigations are underway to explore their mechanisms of action.

作用機序

The mechanism of action of 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the triazole ring can form hydrogen bonds with target proteins . The carbaldehyde group can undergo nucleophilic addition reactions with amino acids in proteins, potentially modifying their function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole-4-carbaldehyde family exhibits diverse substituents at position 1, significantly altering physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Lipophilicity : The ethylpiperidinyl group likely increases lipophilicity compared to phenyl or acetylated analogs, facilitating membrane penetration.

- Solubility: Piperidine derivatives generally exhibit moderate solubility in polar organic solvents (e.g., ethanol, DMSO). The carboxylic acid analog () shows enhanced aqueous solubility due to its ionic form .

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., condensation reactions), as seen in Hantzsch dihydropyridine syntheses () .

Stability and Handling Considerations

- Aldehyde Stability : Requires storage under inert conditions to prevent oxidation or dimerization.

- Piperidine Ring : Stable under standard conditions but susceptible to ring-opening in strongly acidic/basic environments.

生物活性

1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluation, and relevant research findings.

- IUPAC Name : 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

- Molecular Formula : C10H16N4O

- Molecular Weight : 208.26 g/mol

- CAS Number : 1175146-85-6

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the piperidine moiety may enhance its pharmacological profile by influencing receptor interactions and solubility.

Synthesis

The synthesis of 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of ethylpiperidine with appropriate triazole precursors under controlled conditions to yield the desired aldehyde product. The synthetic pathway can significantly influence the yield and purity of the compound.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. A study highlighted that compounds containing triazole structures can inhibit the proliferation of various cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . While specific data on 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is limited, its structural similarities suggest potential efficacy in cancer treatment.

Triazoles often act by disrupting cellular processes such as microtubule assembly and inducing apoptosis in cancer cells. For example, studies have indicated that triazole derivatives can enhance caspase activity and induce morphological changes associated with apoptosis at specific concentrations . The exact mechanism for 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde would require further investigation but may involve similar pathways.

Case Study 1: Cytotoxicity Evaluation

A comparative study evaluated various triazole derivatives for their cytotoxic effects on human cancer cell lines. The results showed that compounds with similar structures to 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde exhibited selective cytotoxicity at nanomolar concentrations . This suggests that further exploration into this compound's biological activity could yield promising results.

Table: Biological Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole A | MDA-MB-231 | 5.0 | Microtubule destabilization |

| Triazole B | HepG2 | 7.5 | Apoptosis induction |

| 1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde | TBD | TBD | TBD |

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Key Components | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hantzsch Reaction | Triazole-carbaldehyde, ethyl acetoacetate | 80°C, ethanol, 2h | 85% | |

| Jones Oxidation | Triazole-methanol precursor, CrO₃/H₂SO₄ | Aqueous, room temp | 90%* | |

| *Theoretical yield based on analogous reactions. |

Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Q. Basic

Q. Advanced

Q. Table 2: Characterization Techniques

| Technique | Key Parameters | Application | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants | Functional group ID | |

| X-ray (SHELXL) | R-factors, anisotropic displacement parameters | Crystal structure |

How can researchers resolve contradictions between computational and experimental spectral data?

Q. Advanced

- DFT calculations : Compare computed IR/NMR spectra (e.g., Gaussian 16) with experimental data to identify discrepancies in aldehyde stretching frequencies (~1700 cm⁻¹) .

- Error analysis : Assess solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts using explicit solvent models .

What strategies improve regioselectivity in triazole ring formation?

Q. Advanced

- Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition ensures 1,4-regioselectivity .

- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 100°C, 30 minutes) .

How can SHELXL refine crystal structures with twinning or disorder?

Q. Advanced

- Twin law identification : Use HKLF5 format in SHELXL to model twinned data (e.g., two-fold rotation axis) .

- Displacement parameter restraints : Apply SIMU/DELU commands to model anisotropic thermal motion in the piperidine ring .

What in silico methods predict the biological activity of this compound?

Q. Advanced

- Molecular docking (AutoDock Vina) : Screen against targets like cyclooxygenase-2 (COX-2) using the triazole-carbaldehyde as a pharmacophore .

- ADMET prediction (SwissADME) : Assess logP (~1.5) and bioavailability to prioritize analogs for in vitro testing .

How are synthetic impurities identified and mitigated?

Q. Basic

- HPLC-MS : Detects unreacted intermediates (e.g., ethyl acetoacetate at m/z 131.1) .

- Column chromatography : Separates aldehyde derivatives using silica gel and ethyl acetate/hexane gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。